4-Isopropylphenylacetaldehyde

Catalog No.
S582454
CAS No.
4395-92-0
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropylphenylacetaldehyde

CAS Number

4395-92-0

Product Name

4-Isopropylphenylacetaldehyde

IUPAC Name

2-(4-propan-2-ylphenyl)acetaldehyde

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,8-9H,7H2,1-2H3

InChI Key

FSKGFRBHGXIDSA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC=O

Solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

4-isopropyl phenylacetaldehyde, cuminic acetaldehyde, p-isopropyl phenylacetaldehyde, para-isopropyl phenylacetaldehyde

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC=O

Flavor Chemistry:

-Isopropylphenylacetaldehyde, also known as p-Isopropylphenylacetaldehyde or P-IPPA, is primarily studied for its role as a flavoring agent. It is a naturally occurring compound found in various fruits, including guava, passion fruit, and strawberries.

Scientific research focuses on understanding P-IPPA's contribution to the overall flavor profile of these fruits. Studies have employed gas chromatography-mass spectrometry (GC-MS) techniques to identify and quantify P-IPPA alongside other volatile compounds in the fruit's aroma profile []. This information is valuable for food scientists and flavorists who aim to recreate or enhance the natural flavors of these fruits in food products.

Potential Antimicrobial Activity:

Limited scientific research explores the potential antimicrobial properties of 4-Isopropylphenylacetaldehyde. A study published in the Journal of Agricultural and Food Chemistry investigated the antimicrobial activity of various essential oils against foodborne pathogens. The results indicated that P-IPPA, isolated from cinnamon bark oil, exhibited moderate activity against certain bacterial strains []. However, further research is necessary to understand the specific mechanisms of action and potential applications of P-IPPA as an antimicrobial agent.

4-Isopropylphenylacetaldehyde is an organic compound classified as an aromatic monoterpenoid, which means it contains at least one aromatic ring and is part of the broader category of monoterpenoids. Its chemical formula is C11H14OC_{11}H_{14}O and it has a molecular weight of approximately 162.23 g/mol. The compound is characterized by its structure, which includes a phenyl group substituted with an isopropyl group and an aldehyde functional group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[4-(propan-2-yl)phenyl]acetaldehyde, and its CAS number is 4395-92-0 .

4-Isopropylphenylacetaldehyde interacts with olfactory receptors in the nose, triggering the sense of smell. The specific mechanism by which this occurs is not fully elucidated, but it likely involves the interaction of the molecule's shape and functional groups with the receptor sites [].

4-Isopropylphenylacetaldehyde can be irritating to the skin and eyes []. Safety data sheets recommend wearing appropriate personal protective equipment when handling the compound [].

Typical of aldehydes, including:

  • Oxidation: It can be oxidized to form the corresponding carboxylic acid, 4-isopropylphenylacetic acid.
  • Condensation Reactions: It may undergo reactions with alcohols to form acetals or with amines to yield imines.
  • Nucleophilic Additions: The carbonyl carbon in the aldehyde group can react with nucleophiles, leading to various derivatives .

These reactions are significant in synthetic organic chemistry, where 4-isopropylphenylacetaldehyde can serve as a precursor for more complex molecules.

Although specific biological activities of 4-Isopropylphenylacetaldehyde are not extensively documented, it is known to interact with various biomolecules. It plays a role in biochemical pathways related to lipid metabolism and may influence cellular signaling processes . Further studies are needed to elucidate its precise biological effects and potential therapeutic applications.

The synthesis of 4-Isopropylphenylacetaldehyde can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of acetophenone derivatives with isopropylbenzene under basic conditions to form the desired aldehyde.
  • Reduction Reactions: Starting from corresponding ketones or esters, reduction processes can yield the aldehyde.
  • Direct Alkylation: The alkylation of phenolic compounds followed by oxidation can also produce this compound .

Each method offers different advantages depending on the availability of starting materials and desired yields.

4-Isopropylphenylacetaldehyde has potential applications in various fields:

  • Fragrance Industry: Due to its aromatic properties, it may be used as a fragrance component in perfumes and cosmetics.
  • Flavoring Agent: It could serve as a flavoring agent in food products due to its pleasant scent profile.
  • Pharmaceuticals: Its unique structure may allow for the development of novel pharmaceuticals or agrochemicals through further chemical modifications .

Several compounds share structural similarities with 4-Isopropylphenylacetaldehyde. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-IsobutylphenylacetaldehydeC11H14OSimilar structure with a butyl group
4-MethylphenylacetaldehydeC10H12OLacks the isopropyl group; simpler structure
3-IsopropylphenylacetaldehydeC11H14OIsomeric form with different substitution

Uniqueness of 4-Isopropylphenylacetaldehyde

What distinguishes 4-Isopropylphenylacetaldehyde from these similar compounds is its specific substitution pattern on the aromatic ring, which influences its reactivity and potential applications in fragrance and flavor industries. Additionally, its unique interactions within biological systems could provide avenues for novel therapeutic developments.

4-Isopropylphenylacetaldehyde, also known by its IUPAC name 2-[4-(propan-2-yl)phenyl]acetaldehyde, is an aromatic monoterpenoid with the molecular formula C11H14O and a molecular weight of 162.2283 g/mol [1]. The compound features a characteristic structure consisting of a benzene ring with an isopropyl group at the para position and an acetaldehyde moiety [2]. Classical aldol condensation represents one of the fundamental approaches for synthesizing this compound through carbon-carbon bond formation [9].

The aldol condensation reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound in the presence of an acid or base catalyst [10]. For 4-isopropylphenylacetaldehyde synthesis, this typically involves a two-step process: an aldol addition followed by dehydration to form an α,β-unsaturated intermediate, which can then be further modified [12]. The reaction mechanism begins with the formation of an enolate ion through deprotonation of an alpha hydrogen by a base such as sodium hydroxide or potassium hydroxide [11].

In a typical synthesis pathway, the reaction proceeds through the following mechanism:

  • Base-catalyzed deprotonation of the alpha carbon to form an enolate ion [9]
  • Nucleophilic attack of the enolate on the carbonyl carbon of another molecule [10]
  • Protonation of the resulting alkoxide intermediate to form a β-hydroxy aldehyde or ketone [11]
  • Dehydration under heating conditions to yield an α,β-unsaturated product [16]

The synthesis of 4-isopropylphenylacetaldehyde via aldol condensation often employs p-isopropylbenzaldehyde (cuminal) as a starting material, which undergoes reaction with an appropriate acetaldehyde derivative [18]. This approach allows for the controlled introduction of the acetaldehyde moiety while maintaining the isopropyl group at the para position [12]. The reaction typically requires careful temperature control, with initial steps performed at lower temperatures (40-50°C) followed by heating to 80-90°C to facilitate the dehydration step [18].

Table 1: Typical Reaction Conditions for Aldol Condensation in 4-Isopropylphenylacetaldehyde Synthesis

ParameterConditionPurpose
CatalystNaOH or KOH (1-5% w/v)Facilitates enolate formation [10]
SolventMethanol or ethanolProvides homogeneous reaction medium [18]
Temperature40-50°C (addition), 80-90°C (dehydration)Controls reaction rate and selectivity [30]
Reaction time2-6 hoursEnsures complete conversion [18]
pH8-10Maintains basic conditions for enolate stability [10]

Research findings indicate that the yield of 4-isopropylphenylacetaldehyde via aldol condensation can be significantly improved by optimizing the reaction conditions [16]. Studies have shown that the use of phase-transfer catalysts such as cetyltrimethylammonium bromide can enhance the reaction efficiency by facilitating the interaction between the organic and aqueous phases [30]. Additionally, the careful control of water content in the reaction mixture is crucial, as excess water can hinder the dehydration step and lead to lower yields [12].

Catalytic Hydrogenation Pathways

Catalytic hydrogenation represents another important synthetic methodology for the production of 4-isopropylphenylacetaldehyde [5]. This approach typically involves the selective reduction of appropriate precursors, such as 4-isopropylphenylacetic acid derivatives or unsaturated intermediates, using hydrogen gas in the presence of transition metal catalysts [13]. The process allows for precise control over the reduction conditions, enabling selective transformation while preserving the isopropyl group and aromatic ring structure [17].

The catalytic hydrogenation pathway for 4-isopropylphenylacetaldehyde synthesis often employs rhodium, palladium, or platinum-based catalysts supported on materials such as activated carbon or silica [5]. These catalysts facilitate the activation of molecular hydrogen, enabling its addition across specific bonds in the precursor molecule [19]. The reaction typically proceeds under moderate pressure (3-10 atmospheres) and temperature (50-150°C) conditions, with the specific parameters depending on the catalyst system and substrate [24].

A key advantage of the catalytic hydrogenation approach is its versatility in terms of starting materials [17]. For instance, 4-isopropylphenylacetaldehyde can be synthesized through the selective hydrogenation of 4-isopropylphenylacetic acid derivatives, such as esters or acid chlorides, to the corresponding aldehyde [13]. Alternatively, the compound can be produced through the controlled hydrogenation of 4-isopropylcinnamic aldehyde or similar unsaturated precursors [19].

The mechanism of catalytic hydrogenation for 4-isopropylphenylacetaldehyde synthesis typically involves several key steps:

  • Adsorption of the substrate and hydrogen onto the catalyst surface [24]
  • Activation of hydrogen molecules to form reactive hydrogen species [28]
  • Sequential addition of hydrogen to the target functional groups [13]
  • Desorption of the product from the catalyst surface [17]

Research has demonstrated that the selectivity of the hydrogenation process can be finely tuned through the choice of catalyst and reaction conditions [19]. For example, studies using rhodium catalysts have shown that the addition of phosphine ligands can enhance the selectivity toward aldehyde formation by suppressing over-reduction to the corresponding alcohol [28]. Similarly, the use of supercritical carbon dioxide as a solvent has been found to improve the yield of desired products while minimizing the formation of byproducts [5].

Table 2: Comparison of Catalyst Systems for 4-Isopropylphenylacetaldehyde Synthesis via Hydrogenation

Catalyst SystemHydrogen Pressure (atm)Temperature (°C)Selectivity (%)Conversion (%)
Rh/C5-780-10085-9290-95
Pd/C3-560-8075-8585-90
Pt/SiO28-10100-12080-8888-93
Ru/Al2O36-890-11078-8682-88

Recent advances in catalytic hydrogenation for 4-isopropylphenylacetaldehyde production have focused on developing more efficient and environmentally friendly processes [34]. For instance, the use of transfer hydrogenation approaches, which employ organic hydrogen donors such as isopropanol or formic acid instead of molecular hydrogen, has gained attention as a safer alternative to traditional hydrogenation methods [34]. These approaches often utilize iridium or iron-based catalysts and can operate under milder conditions, making them attractive for industrial applications [36].

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation represents a powerful synthetic strategy for the production of 4-isopropylphenylacetaldehyde, enabling the introduction of the isopropyl group onto the aromatic ring through electrophilic aromatic substitution [6]. This approach typically employs Lewis acid catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the reaction between an alkyl halide or alkene and the aromatic substrate [14]. The methodology allows for the strategic construction of the carbon framework of 4-isopropylphenylacetaldehyde through controlled functionalization of the aromatic ring [20].

The Friedel-Crafts alkylation pathway for 4-isopropylphenylacetaldehyde synthesis generally involves a multi-step process [6]. Initially, the alkylation reaction introduces the isopropyl group at the para position of an appropriate aromatic substrate, such as toluene or benzene [14]. Subsequently, the resulting 4-isopropylated intermediate undergoes further functionalization to incorporate the acetaldehyde moiety, typically through side-chain chloromethylation followed by oxidation or hydrolysis [20].

The mechanism of the Friedel-Crafts alkylation for 4-isopropylphenylacetaldehyde production proceeds through several key steps:

  • Formation of a carbocation intermediate through the interaction of the alkylating agent with the Lewis acid catalyst [14]
  • Electrophilic attack of the carbocation on the aromatic ring, resulting in the formation of a σ-complex [20]
  • Deprotonation of the σ-complex to restore aromaticity, yielding the alkylated product [14]
  • Subsequent functionalization of the alkylated intermediate to introduce the acetaldehyde group [33]

Research has shown that the regioselectivity of the Friedel-Crafts alkylation can be controlled through the choice of substrate and reaction conditions [20]. For instance, when starting with toluene, the methyl group serves as an ortho/para-directing substituent, favoring alkylation at the para position to yield 4-isopropyltoluene (p-cymene) [32]. This intermediate can then be further functionalized through chloromethylation and subsequent hydrolysis to produce 4-isopropylphenylacetaldehyde [33].

Table 3: Friedel-Crafts Alkylation Conditions for 4-Isopropylphenylacetaldehyde Synthesis

ParameterTypical ConditionsEffect on Reaction
Lewis Acid CatalystAlCl3 or FeCl3 (1.1-1.5 eq)Activates alkylating agent and facilitates carbocation formation [14]
Alkylating AgentIsopropyl chloride or propeneServes as the source of the isopropyl group [20]
SolventDichloromethane or carbon disulfideProvides suitable medium for the reaction [6]
Temperature0-25°C (alkylation), 70-80°C (functionalization)Controls reaction rate and selectivity [33]
Reaction Time2-4 hours (alkylation), 4-6 hours (functionalization)Ensures complete conversion while minimizing side reactions [20]

Recent developments in Friedel-Crafts alkylation strategies for 4-isopropylphenylacetaldehyde synthesis have focused on improving the efficiency and environmental sustainability of the process [33]. For example, studies have explored the use of solid acid catalysts such as zeolites or supported metal triflates as alternatives to traditional Lewis acids, offering advantages in terms of catalyst recovery and reduced waste generation [6]. Additionally, research has investigated the direct alkylation of phenylacetaldehyde derivatives with isopropylating agents, potentially streamlining the synthetic route by reducing the number of steps required [33].

Microbial Biosynthesis via Engineered Metabolic Pathways

Microbial biosynthesis represents an emerging and promising approach for the production of 4-isopropylphenylacetaldehyde through engineered metabolic pathways [7]. This methodology harnesses the synthetic capabilities of microorganisms, such as bacteria or yeast, which are genetically modified to express specific enzymes that catalyze the formation of the target compound from simple precursors [15]. The approach offers potential advantages in terms of sustainability, as it typically operates under mild conditions and utilizes renewable feedstocks [21].

The microbial biosynthesis of 4-isopropylphenylacetaldehyde generally builds upon the natural pathways for phenylacetaldehyde production, which have been extensively studied in organisms such as Escherichia coli and Saccharomyces cerevisiae [15]. These pathways typically involve the conversion of phenylalanine to phenylacetaldehyde through a series of enzymatic transformations, including transamination, decarboxylation, and oxidation steps [21]. To produce 4-isopropylphenylacetaldehyde, these pathways are extended or modified to incorporate the isopropyl group at the para position of the aromatic ring [25].

A typical engineered pathway for 4-isopropylphenylacetaldehyde biosynthesis might include the following key steps:

  • Production of phenylalanine or a related precursor through the shikimate pathway [15]
  • Introduction of the isopropyl group at the para position, potentially through the expression of specific prenyltransferases or similar enzymes [25]
  • Conversion of the resulting 4-isopropylphenylalanine to 4-isopropylphenylacetaldehyde via enzymatic transamination and decarboxylation [21]
  • Fine-tuning of the pathway through the regulation of enzyme expression levels and optimization of fermentation conditions [29]

Research in this area has demonstrated the feasibility of producing phenylacetaldehyde and related compounds through microbial biosynthesis [15]. For instance, studies with engineered Escherichia coli strains have achieved the production of phenylacetaldehyde from glucose through the expression of heterologous enzymes such as aminotransferase (ARO8), keto acid decarboxylase (KDC), and aldehyde dehydrogenase (AldH) [15]. These findings provide a foundation for the development of pathways specific to 4-isopropylphenylacetaldehyde production [25].

Table 4: Key Enzymes in Engineered Pathways for 4-Isopropylphenylacetaldehyde Biosynthesis

EnzymeFunctionSource OrganismSubstrateProduct
Aminotransferase (ARO8)Catalyzes transamination of amino acidsSaccharomyces cerevisiae4-Isopropylphenylalanine4-Isopropylphenylpyruvate
Keto acid decarboxylase (KDC)Catalyzes decarboxylation of α-keto acidsSaccharomyces cerevisiae4-Isopropylphenylpyruvate4-Isopropylphenylacetaldehyde
PrenyltransferaseCatalyzes attachment of isopropyl groupVarious microbial sourcesPhenylpyruvate4-Isopropylphenylpyruvate
Aldehyde dehydrogenase (AldH)Catalyzes oxidation of aldehydesEscherichia coli4-Isopropylphenylacetaldehyde4-Isopropylphenylacetic acid

Recent advances in metabolic engineering have expanded the toolkit available for the development of efficient biosynthetic pathways for compounds like 4-isopropylphenylacetaldehyde [29]. Techniques such as genome editing using CRISPR-Cas9, pathway optimization through machine learning approaches, and the integration of synthetic biology principles have enabled more precise control over the expression and activity of pathway enzymes [21]. Additionally, the development of microbial strains with reduced aromatic aldehyde reduction (RARE) capabilities has addressed challenges related to the conversion of aldehydes to their corresponding alcohols, potentially improving the yield and selectivity of 4-isopropylphenylacetaldehyde production [15].

Physical Description

Colourless liquid; powerful, green, refreshingly bark-woody or saplike odou

XLogP3

2.4

Density

d204 0.97
0.965-0.975

UNII

5KQW56W3YJ

Other CAS

4395-92-0

Wikipedia

4-isopropylphenylacetaldehyde

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneacetaldehyde, 4-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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